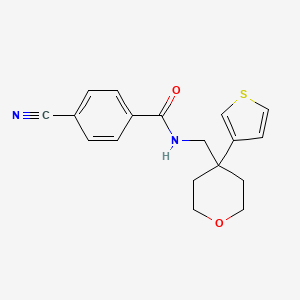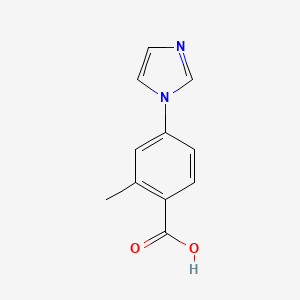
4-(1H-咪唑-1-基)-2-甲基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-imidazol-1-yl)-2-methylbenzoic acid is a compound that features an imidazole ring attached to a benzoic acid moiety with a methyl group substitution The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound
科学研究应用
4-(1H-imidazol-1-yl)-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
作用机制
Target of Action
Compounds containing the imidazole moiety are known to have a broad range of biological properties and can interact with various targets .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid typically involves the formation of the imidazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of disubstituted imidazoles . Another approach is the one-pot metal and acid-free synthesis of trisubstituted imidazoles using internal alkynes and iodine in dimethyl sulphoxide (DMSO), followed by reaction with an aldehyde and ammonium acetate .
Industrial Production Methods
Industrial production of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Methods such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
化学反应分析
Types of Reactions
4-(1H-imidazol-1-yl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the imidazole ring.
相似化合物的比较
Similar Compounds
4-(1H-imidazol-1-yl)benzoic acid: Lacks the methyl group, which may affect its chemical and biological properties.
2-methyl-4-(1H-imidazol-1-yl)benzoic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1H-imidazole-4-carboxylic acid: Contains the imidazole ring and carboxylic acid group but lacks the benzoic acid moiety.
Uniqueness
4-(1H-imidazol-1-yl)-2-methylbenzoic acid is unique due to the presence of both the imidazole ring and the methyl-substituted benzoic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
4-imidazol-1-yl-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-6-9(13-5-4-12-7-13)2-3-10(8)11(14)15/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXVJPKGBWVABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

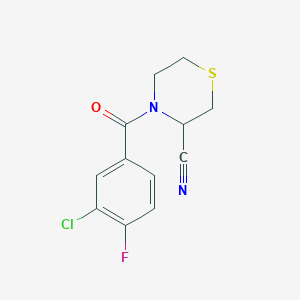
![3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2507230.png)
![1-Benzyl-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2507233.png)
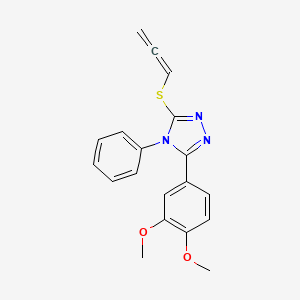
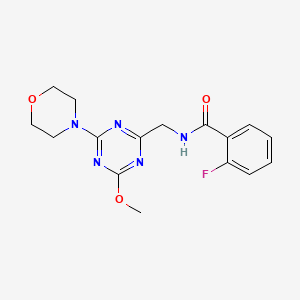
![2-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2507239.png)
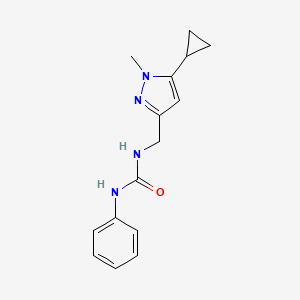
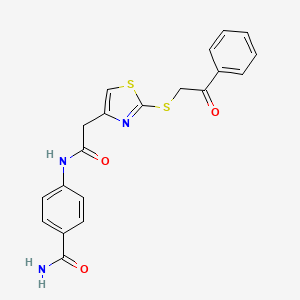
![5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2507245.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2507246.png)

![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2507248.png)
